molecular formula C19H21F2N3O B5316436 N-(2,4-difluorophenyl)-3-methyl-4-(4-methylphenyl)-1-piperazinecarboxamide

N-(2,4-difluorophenyl)-3-methyl-4-(4-methylphenyl)-1-piperazinecarboxamide

Cat. No.: B5316436
M. Wt: 345.4 g/mol
InChI Key: WHWUYWZTOTZVFY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(2,4-difluorophenyl)-3-methyl-4-(4-methylphenyl)-1-piperazinecarboxamide is a complex organic compound with a unique structure that includes both fluorinated and methylated aromatic rings

Properties

IUPAC Name

N-(2,4-difluorophenyl)-3-methyl-4-(4-methylphenyl)piperazine-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21F2N3O/c1-13-3-6-16(7-4-13)24-10-9-23(12-14(24)2)19(25)22-18-8-5-15(20)11-17(18)21/h3-8,11,14H,9-10,12H2,1-2H3,(H,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WHWUYWZTOTZVFY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CN(CCN1C2=CC=C(C=C2)C)C(=O)NC3=C(C=C(C=C3)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21F2N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

345.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of N-(2,4-difluorophenyl)-3-methyl-4-(4-methylphenyl)-1-piperazinecarboxamide typically involves multiple steps. One common synthetic route includes the following steps:

    Formation of the piperazine ring: This can be achieved through the reaction of appropriate amines with dihaloalkanes under basic conditions.

    Introduction of the fluorinated phenyl group: This step often involves nucleophilic aromatic substitution reactions where a fluorinated benzene derivative reacts with a nucleophile.

    Attachment of the methylphenyl group: This can be done through Friedel-Crafts alkylation reactions, where an aromatic ring is alkylated using an alkyl halide in the presence of a Lewis acid catalyst.

    Final coupling: The final step involves coupling the intermediate compounds to form the desired piperazinecarboxamide structure.

Industrial production methods may involve optimization of these steps to increase yield and purity, often using automated synthesis equipment and high-throughput screening techniques.

Chemical Reactions Analysis

N-(2,4-difluorophenyl)-3-methyl-4-(4-methylphenyl)-1-piperazinecarboxamide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, potentially converting ketones or aldehydes to alcohols.

    Substitution: The aromatic rings in the compound can undergo electrophilic aromatic substitution reactions, where substituents like halogens or nitro groups can be introduced using appropriate reagents and conditions.

Common reagents used in these reactions include halogens, nitrating agents, and various oxidizing and reducing agents. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

N-(2,4-difluorophenyl)-3-methyl-4-(4-methylphenyl)-1-piperazinecarboxamide has several scientific research applications:

    Medicinal Chemistry: This compound can be used as a building block for the synthesis of pharmaceuticals, particularly those targeting neurological disorders due to its piperazine core.

    Materials Science: The unique electronic properties of the fluorinated aromatic rings make this compound useful in the development of advanced materials, such as organic semiconductors.

    Biological Studies: It can be used in the study of enzyme inhibition and receptor binding due to its complex structure and potential interactions with biological molecules.

Mechanism of Action

The mechanism of action of N-(2,4-difluorophenyl)-3-methyl-4-(4-methylphenyl)-1-piperazinecarboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorinated and methylated aromatic rings can enhance binding affinity and specificity, while the piperazine ring can modulate the compound’s overall pharmacokinetic properties. The exact pathways involved depend on the specific application and target molecule.

Comparison with Similar Compounds

Similar compounds to N-(2,4-difluorophenyl)-3-methyl-4-(4-methylphenyl)-1-piperazinecarboxamide include:

    Fluconazole: A compound with a 2,4-difluorophenyl group known for its antifungal activity.

    Sulfonamide derivatives: Compounds with similar structural features used as enzyme inhibitors.

This compound is unique due to its specific combination of fluorinated and methylated aromatic rings, which can provide distinct electronic and steric properties compared to other similar compounds .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.